(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine
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Overview
Description
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine is a chemical compound with the molecular formula C14H24ClNOSi. This compound is characterized by the presence of a chlorophenyl group, a dimethylsilyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine typically involves the reaction of 4-chlorophenyl(dimethyl)silane with a suitable butoxyethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the product. The purification steps may include distillation, crystallization, or chromatography to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine include:
- (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethanol)
- (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}propylamine)
- (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}butylamine) .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the chlorophenyl and dimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-dimethylsilyl]butoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNOSi/c1-18(2,12-4-3-10-17-11-9-16)14-7-5-13(15)6-8-14/h5-8H,3-4,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZADUNXTBVTIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCOCCN)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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